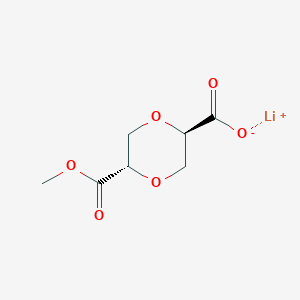
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid, also known as Fmoc-Iaa-OH, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields.
科学研究应用
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid has been widely used in scientific research due to its diverse applications. One of its most common applications is in the synthesis of peptides and proteins, where it is used as a building block for the synthesis of various peptides and proteins. It has also been used in the development of drug delivery systems, where it is used as a linker to attach drugs to carrier molecules. Furthermore, this compound has been used in the development of biosensors for the detection of various biomolecules.
作用机制
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid acts as a building block for the synthesis of peptides and proteins. It is incorporated into the peptide chain through peptide bond formation and can be used to introduce various functional groups into the peptide sequence. The incorporation of this compound into the peptide chain can also affect the conformation and stability of the peptide.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects as it is primarily used as a building block for the synthesis of peptides and proteins. However, the peptides and proteins synthesized using this compound may have various biochemical and physiological effects depending on their sequence and structure.
实验室实验的优点和局限性
One of the main advantages of using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid in lab experiments is its versatility. It can be used to synthesize a wide range of peptides and proteins with different sequences and structures. Additionally, this compound is stable and can be stored for extended periods without degradation. However, the synthesis of peptides and proteins using this compound can be time-consuming and requires specialized equipment and expertise.
未来方向
There are several future directions for the use of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid in scientific research. One potential direction is the development of new drug delivery systems using this compound as a linker. Additionally, this compound could be used in the development of new biosensors for the detection of various biomolecules. Finally, the synthesis of peptides and proteins using this compound could be optimized to improve the efficiency and yield of the synthesis process.
合成方法
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The most commonly used method for synthesizing this compound is SPPS, which involves the use of a resin-bound amino acid and a coupling reagent to form peptide bonds. The synthesis of this compound involves the coupling of Fmoc-Ile-OH with 2-iodo-phenylacetic acid in the presence of a coupling reagent such as HBTU or HATU.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18INO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFYRBNHRJKMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

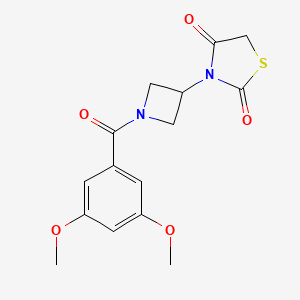
![N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid](/img/structure/B2451619.png)
![[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate](/img/structure/B2451620.png)
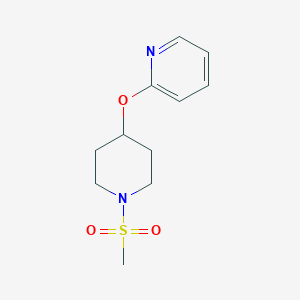
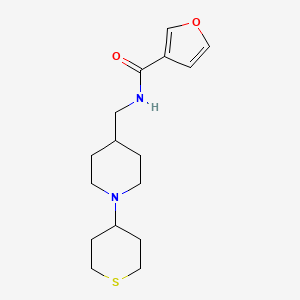
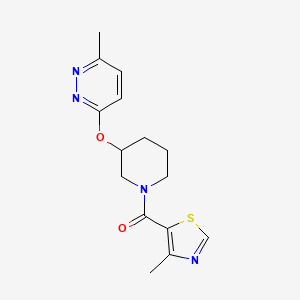
![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)

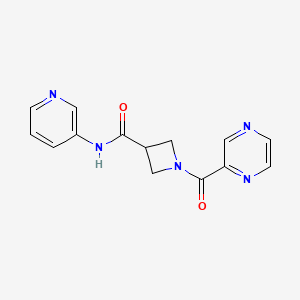
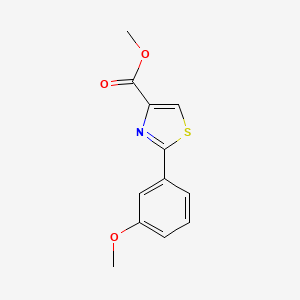
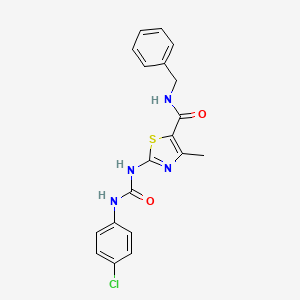
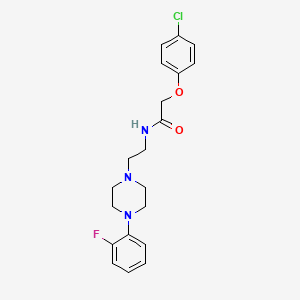
![6-isobutyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451640.png)
